O-Acetyl-L-Threonine

Übersicht

Beschreibung

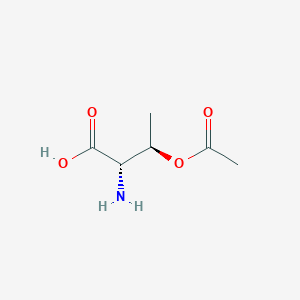

O-Acetyl-L-Threonine is a chemically modified derivative of the essential amino acid L-threonine. It features an acetyl group esterified to the hydroxyl side chain of threonine, resulting in the molecular formula C₆H₁₁NO₄ and a molecular weight of 161.16 Da . Structurally, it is characterized as (2S,3R)-3-acetyloxy-2-aminobutanoic acid, preserving the L-configuration of the parent amino acid while introducing steric and electronic modifications via acetylation . This compound is widely utilized in peptide synthesis as a protected intermediate and in biochemical research to study enzyme-substrate interactions .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s plausible that it interacts with its targets in a manner similar to other amino acids, possibly acting as a substrate, inhibitor, or modulator .

Biochemical Pathways

It’s reasonable to assume that it may be involved in amino acid metabolism or other related pathways .

Pharmacokinetics

As with many other compounds, factors such as solubility, stability, and molecular size would likely influence its bioavailability .

Result of Action

Given its structure, it might influence protein synthesis or other cellular processes involving amino acids .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of (2S,3R)-3-Acetoxy-2-aminobutanoic acid .

Biologische Aktivität

O-Acetyl-L-Threonine (O-Ac-Thr) is a derivative of the amino acid threonine, which plays a crucial role in various biological processes. This compound has garnered attention due to its potential applications in metabolic engineering and its implications in nutrition and health. This article explores the biological activity of this compound, focusing on its physiological roles, metabolic pathways, and research findings.

This compound is a modified form of threonine, characterized by the addition of an acetyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C₆H₁₁NO₄

- CAS Number : 16718064

Physiological Functions of Threonine

Threonine is an essential amino acid that serves multiple functions in animal physiology:

- Protein Synthesis : Threonine is a precursor for the synthesis of proteins, particularly mucins, which are critical for gut health .

- Metabolic Regulation : It influences metabolic pathways related to energy metabolism and protein biosynthesis. Threonine supplementation has been shown to enhance growth performance in livestock by improving protein synthesis in skeletal muscles .

- Immune Function : Threonine plays a role in modulating the intestinal immune system through signaling pathways such as MAPK and TOR .

Metabolism and Pathways

The metabolism of this compound involves several key enzymatic reactions. It can be synthesized from threonine through acetylation processes, which may involve enzymes such as threonine aldolase. This enzyme catalyzes the reversible cleavage of threonine to produce glycine and aldehydes, highlighting the potential biotechnological applications of O-Ac-Thr in synthesizing various compounds .

Case Studies

-

Nutritional Supplementation in Animals :

- A study demonstrated that dietary threonine supplementation improved intestinal health and protein synthesis in swine. The findings indicated that about 40-60% of dietary threonine was utilized for mucosal protein synthesis, emphasizing its importance in gut health .

- Another investigation into the effects of O-Ac-Thr on embryonic stem cells (ESCs) revealed that it serves as a metabolic fuel promoting self-renewal and differentiation processes. Threonine's role in ESCs suggests its potential therapeutic applications in regenerative medicine .

-

Metabolic Engineering :

- Research focused on the production of O-Acetyl-L-Homoserine (a related compound) using engineered strains of E. coli highlighted the significance of metabolic pathways involving threonine derivatives. The engineered strains achieved high yields of O-Ac-Homoserine, showcasing the potential for industrial applications .

Research Findings

Recent studies have elucidated various aspects of this compound's biological activity:

- Cell Growth and Proliferation : Threonine has been linked to cell growth regulation through its involvement in signaling pathways that control cell cycle progression. For instance, it activates mTOR signaling, which is crucial for cell proliferation .

- Impact on Lipid Metabolism : Threonine supplementation has been associated with protective effects against lipid metabolic disorders by regulating lipogenesis signaling pathways .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

O-Acetyl-L-threonine is primarily utilized as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of complex peptide structures, which are crucial in the development of therapeutic agents. The acetylation enhances the solubility and stability of peptides, making them more suitable for pharmaceutical applications .

Drug Development

The compound plays a significant role in the pharmaceutical industry, especially in developing peptide-based drugs. By enhancing the efficacy and specificity of therapeutic agents, this compound contributes to creating more effective treatments for various diseases. Its ability to modify peptide structures allows researchers to design drugs with improved bioavailability and reduced side effects .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of peptides to other biomolecules. This is essential for developing targeted drug delivery systems, where drugs are delivered specifically to diseased cells, minimizing damage to healthy tissues. The compound's ability to form stable linkages with biomolecules is crucial for enhancing the therapeutic efficacy of conjugated drugs .

Research in Protein Engineering

Researchers employ this compound to modify proteins, enabling the study of protein interactions and functions. This application is vital for understanding biological processes and developing new therapeutic strategies. The compound's role in protein engineering helps elucidate mechanisms underlying various diseases and can lead to novel treatment approaches .

Analytical Chemistry

This compound is also used in analytical methods to characterize peptide structures. It aids scientists in confirming the identity and purity of synthesized compounds, which is critical for ensuring the quality of pharmaceutical products. The compound's properties make it a valuable tool in both research and quality control settings .

Metabolic Engineering

Recent studies have highlighted the potential of this compound as a metabolic intermediate for producing valuable compounds such as homoserine lactone and methionine. By employing metabolic engineering techniques, researchers aim to enhance the production efficiency of these compounds using microbial systems like Escherichia coli. This approach has significant industrial implications, particularly in producing amino acids and other fine chemicals .

Physiological Functions

This compound has been investigated for its physiological roles beyond mere nutritional value. Studies suggest that threonine supplementation can promote growth and enhance protein synthesis in various organisms, including livestock and aquatic animals. This property underscores its potential application in animal nutrition and agriculture .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Peptide Therapeutics : Research has demonstrated that peptides synthesized using this compound exhibit enhanced stability and bioactivity when tested against specific biological targets.

- Metabolic Pathway Engineering : A study successfully engineered E. coli strains to produce high yields of O-acetyl-L-homoserine (a related compound), highlighting its potential as a platform for producing commercially valuable metabolites .

- Animal Nutrition : Experiments with livestock showed that threonine supplementation improved growth rates and feed efficiency, indicating its importance in animal husbandry practices .

Q & A

Basic Research Questions

Q. How is O-Acetyl-L-Threonine structurally identified and validated in experimental settings?

Methodological Answer:

- Spectroscopic techniques : Use nuclear magnetic resonance (NMR) to confirm the stereochemistry (e.g., (2S,3R) configuration) and acetylation at the hydroxyl group of L-threonine. Compare chemical shifts with reference spectra of related threonine derivatives .

- Mass spectrometry (MS) : Validate molecular weight (161.156 Da) via high-resolution MS (HRMS) to distinguish it from isomers like O-acetyl-D-threonine or other acetylated amino acids .

- Chromatographic purity checks : Employ reverse-phase HPLC with UV detection (210–220 nm) to assess purity, ensuring no residual reactants (e.g., acetic anhydride) or byproducts are present .

Q. What are the primary biochemical roles of this compound in glycoprotein synthesis?

Methodological Answer:

- Role in O-linked glycosylation : Investigate its function as a glycosylation intermediate using enzymatic assays with glycosyltransferases (e.g., GalNAc-transferase). Monitor incorporation into mucin-like peptides via radiolabeled acetyl groups .

- Metabolic tracing : Use isotopic labeling (e.g., ¹³C-acetyl groups) in cell cultures to track its incorporation into glycoproteins, followed by LC-MS/MS analysis of hydrolyzed glycans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic stability of this compound across cell lines?

Methodological Answer:

- Comparative kinetic studies : Measure hydrolysis rates under varying pH and enzymatic conditions (e.g., esterase activity in liver vs. intestinal cell lysates) using fluorometric assays .

- Statistical modeling : Apply ANOVA or mixed-effects models to account for inter-laboratory variability in experimental conditions (e.g., buffer composition, temperature) .

- Controlled replication : Reproduce conflicting studies with standardized protocols (e.g., identical cell lines, serum-free media) to isolate variables affecting stability .

Q. What experimental designs optimize enzymatic synthesis of this compound while minimizing racemization?

Methodological Answer:

- Enzyme selection : Screen acetyltransferases (e.g., Threonine O-acetyltransferase) for stereospecificity using chiral HPLC to quantify D/L enantiomer ratios .

- Reaction optimization : Use design of experiments (DoE) to test variables like pH (5.5–7.5), temperature (25–37°C), and cofactor (acetyl-CoA) concentrations. Analyze yield and enantiomeric excess (EE) via response surface methodology .

- In-line monitoring : Implement FTIR or Raman spectroscopy to detect racemization intermediates in real time, enabling dynamic adjustment of reaction parameters .

Q. How can researchers address discrepancies in NMR spectral data for this compound across solvents?

Methodological Answer:

- Solvent standardization : Acquire ¹H/¹³C NMR spectra in deuterated water (D₂O) vs. dimethyl sulfoxide (DMSO-d₆) to assess solvent-induced shifts. Use COSY and HSQC experiments to resolve overlapping peaks .

- Reference databases : Cross-validate chemical shifts with platforms like HMDB or BMRB, ensuring alignment with reported values for similar acetylated amino acids .

- Quantum mechanical calculations : Perform DFT-based NMR chemical shift predictions (e.g., using Gaussian software) to resolve ambiguities in peak assignments .

Q. Methodological Considerations for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response effects of this compound in glycoprotein expression studies?

Methodological Answer:

- Non-linear regression : Fit data to sigmoidal dose-response curves (e.g., four-parameter logistic model) to estimate EC₅₀ values and Hill coefficients .

- Multivariate analysis : Use principal component analysis (PCA) to cluster glycoproteomic datasets by acetylation patterns and glycosylation sites .

- Reproducibility checks : Include technical and biological replicates (n ≥ 3) with coefficient of variation (CV) thresholds (<15%) for quantitative LC-MS/MS workflows .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

N-Acetyl-L-Threonine

- Structure: The acetyl group is attached to the amino group (-NH₂) instead of the hydroxyl group, yielding a molecular formula of C₆H₁₁NO₄ (isomeric to O-acetyl-L-threonine) .

- Applications: Used in metabolic studies and as a substrate for enzymes like threonine aldolases, which catalyze the cleavage of β-hydroxy-α-amino acids .

- Key Difference: The N-acetyl derivative is less reactive in peptide bond formation due to protection of the amino group, making it suitable for stability in enzymatic assays .

Alanylthreonine (Ala-Thr)

- Structure : A dipeptide composed of L-alanine and L-threonine, with the molecular formula C₇H₁₄N₂O₄ .

- Applications : Investigated in nutritional supplements and protein folding studies, where its peptide bond stability is critical .

- Key Difference : Unlike this compound, Ala-Thr is a larger molecule with distinct biochemical roles in peptide hormones and enzyme substrates.

L-Threonine

- Structure: The parent amino acid, (2S,3R)-2-amino-3-hydroxybutanoic acid (C₄H₉NO₃), lacking acetyl modifications .

- Applications : Essential in animal feed, human dietary supplements, and as a precursor for bioactive molecules like antibodies .

- Key Difference : The absence of acetyl groups makes L-threonine more hydrophilic and reactive in metabolic pathways.

O-tert-Butyl-L-Threonine Methyl Ester Hydrochloride

- Structure: A doubly protected derivative with tert-butyl (hydroxyl) and methyl ester (carboxyl) groups, formula C₉H₁₉NO·HCl .

- Applications : Critical in solid-phase peptide synthesis to prevent undesired side reactions .

- Key Difference : The bulky tert-butyl group enhances steric protection compared to the acetyl group in this compound.

Data Table: Comparative Analysis

Comparative Reactivity

- N-Acetyl vs. O-Acetyl : N-Acetyl-L-threonine is less prone to hydrolysis under basic conditions, whereas O-acetyl derivatives are more labile, enabling selective deprotection in peptide chains .

- Biological Stability: Alanylthreonine demonstrates enhanced resistance to proteolytic cleavage compared to monomeric threonine derivatives, highlighting its utility in therapeutic peptides .

Industrial and Therapeutic Relevance

- L-Threonine: Over 150,000 metric tons produced annually for animal feed, underscoring its economic importance .

- Protected Derivatives : O-tert-Butyl-L-threonine methyl ester is indispensable in pharmaceutical peptide production, such as insulin analogs .

Eigenschaften

IUPAC Name |

(2S,3R)-3-acetyloxy-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3(11-4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVSRIMJZNIFHS-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)N)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587325 | |

| Record name | O-Acetyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17012-42-9 | |

| Record name | O-Acetylthreonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017012429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-Acetyl-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-ACETYLTHREONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I5ABK2S28W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.